N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-24(20,21)11-6-4-10(5-7-11)9-13-17-18-15(23-13)16-14(19)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYMJLQUZPKNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the oxadiazole intermediate.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through sulfonation reactions using reagents like methylsulfonyl chloride.
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocyclic system.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized furan derivatives, reduced oxadiazole derivatives, and substituted benzyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study on similar oxadiazoles demonstrated their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The presence of the methylsulfonyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate bacterial membranes and exert antibacterial effects .
Antioxidant Properties
Oxadiazoles are known for their antioxidant capabilities. The compound's structure allows it to scavenge free radicals effectively, which can help mitigate oxidative stress-related diseases. In vitro studies have shown that related oxadiazole derivatives can reduce oxidative damage in cellular models, suggesting that N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide may possess similar properties .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds like this compound have been studied for their anti-inflammatory effects. Research has shown that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating potential therapeutic applications in treating inflammatory conditions .
Pesticidal Activity
The structural characteristics of this compound suggest its utility as a pesticide. Oxadiazoles have been reported to exhibit insecticidal and fungicidal activities against various pests and pathogens affecting crops. Field studies are needed to evaluate its efficacy and safety in agricultural settings .
Polymer Chemistry
The incorporation of oxadiazole moieties into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This compound can be utilized as a monomer or additive in polymer synthesis to create advanced materials with specific functionalities .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a methylsulfonyl substituent exhibited enhanced activity compared to their counterparts without this group .
Case Study 2: Antioxidant Potential
In vitro assays assessed the antioxidant activity of several oxadiazole derivatives using DPPH radical scavenging methods. The findings suggested that the incorporation of specific substituents significantly improved the radical scavenging capacity of these compounds.
Mechanism of Action
The mechanism of action of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, inhibiting their activity. The furan ring can participate in electron transfer reactions, affecting cellular processes. The benzyl group, with its methylsulfonyl substitution, can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Structural Analogs in Antifungal Research
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are two oxadiazoles with demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition . Key comparisons:
- Substituent Effects: The target compound replaces LMM11’s cyclohexyl(ethyl)sulfamoyl group with a methylsulfonylbenzyl group. The methylsulfonyl moiety may enhance solubility and target affinity due to its strong electron-withdrawing nature.
- Biological Activity :
Table 1: Antifungal Oxadiazole Derivatives
Analogs in Insecticidal and Enzyme Inhibition Studies
N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4) and N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) () share the furan-2-carboxamide group but differ in oxadiazole-5 substituents:
- Phenyl (a5) : Enhances lipophilicity, favoring membrane penetration.
Derivative 6h (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)octanamide) () demonstrated acetylcholinesterase (AChE) inhibition via sulfur-mediated interactions. The target’s methylsulfonyl group may similarly engage in hydrogen bonding or van der Waals interactions with enzyme active sites .
Crystallographic and Structural Insights
- (S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide () exhibits π-π stacking (3.01 Å) and hydrogen bonding, stabilizing its crystal structure. The target’s methylsulfonyl group may form stronger hydrogen bonds (e.g., C=O···H-N) compared to benzylsulfanyl, enhancing thermal stability .
- 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide () includes a fluorophenyl group, which increases electronegativity. The target’s methylsulfonylbenzyl group may offer superior steric and electronic effects for target binding .
Biological Activity
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 385.4 g/mol. The compound features a unique arrangement of functional groups that contribute to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 1172347-45-3 |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acids or their derivatives.
- Introduction of the Benzyl Group : A nucleophilic substitution reaction is used where a suitable benzyl halide reacts with the oxadiazole intermediate.
- Attachment of the Methylsulfonyl Group : This is typically accomplished through sulfonation reactions using methylsulfonyl chloride.
- Formation of the Furan Ring : Various methods can be employed, including the Paal-Knorr synthesis.
These synthetic routes highlight the compound's complexity and potential for modification to enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring can inhibit enzyme activity, while the furan ring may participate in electron transfer reactions that affect cellular processes. The presence of the methylsulfonyl group enhances binding affinity, contributing to its potency.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole moieties have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Antidiabetic Potential
Some studies have explored the potential of oxadiazole derivatives in modulating glucose metabolism by activating peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in insulin sensitivity . This suggests that this compound may possess antidiabetic properties.
Case Studies
- Antibacterial Activity : A study evaluated several oxadiazole derivatives for antibacterial efficacy using microplate Alamar Blue assay (MABA). Compounds showed varying degrees of effectiveness against pathogenic bacteria .
- Inhibition Studies : Inhibition assays against human lipoxygenases demonstrated that certain oxadiazole derivatives exhibited selective inhibition profiles, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings Summary
The following table summarizes key findings from recent studies on this compound and related compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, and how is its purity validated?
- Methodology : The compound can be synthesized via cyclization of furan-2-carbohydrazine derivatives with 4-(methylsulfonyl)benzyl-substituted intermediates. Key steps include:
- Schiff base formation using hydrazine derivatives and aldehydes (e.g., 4-(methylsulfonyl)benzaldehyde) under reflux conditions .
- Oxadiazole ring closure via dehydrative cyclization using reagents like POCl₃ or H₂SO₄ .
- Purification by column chromatography and recrystallization.
- Characterization : Confirm structure using ¹H/¹³C NMR, ESI-MS, and HPLC (purity ≥95%) .
Q. Which in vitro assays are recommended for preliminary evaluation of biological activity?
- Antimicrobial Screening : Use the Alamar Blue assay for Mycobacterium tuberculosis (e.g., H37Rv strain) with MIC values as low as 3.125 µg/mL observed in analogous oxadiazoles .
- Antifungal Activity : Test against Candida albicans via broth microdilution, comparing IC₅₀ values to fluconazole controls .
- Anticancer Potential : Employ MTT assays on cancer cell lines (e.g., CCRF-CEM), with % growth inhibition (GI) as a metric .
Q. How is the structural integrity of the compound confirmed in synthetic workflows?
- Spectroscopic Validation :
- ¹H NMR: Look for oxadiazole ring protons (δ 8.1–8.3 ppm) and methylsulfonyl group (δ 3.1–3.3 ppm) .
- ESI-MS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
Advanced Research Questions
Q. How do substituent variations on the benzyl and oxadiazole groups influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Methylsulfonyl vs. Trifluoromethyl : Methylsulfonyl enhances solubility and target binding via polar interactions, while trifluoromethyl groups improve metabolic stability .
- Furan vs. Thiophene : Furan rings exhibit higher antifungal activity (e.g., MIC 3.125 µg/mL) compared to thiophene analogs .
Q. What mechanistic insights exist for its biological activity, and how are they validated?
- Molecular Docking : Target enzymes like Mycobacterium tuberculosis Enoyl-ACP reductase (binding energy ≤-8.5 kcal/mol) or Candida albicans thioredoxin reductase (Ki ≤50 nM) .
- Enzyme Inhibition Assays : Use spectrophotometric methods (e.g., NADH oxidation for reductase activity) with IC₅₀ values compared to positive controls .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Case Example : Discrepancies in MIC values may arise from assay conditions (e.g., inoculum size, incubation time). Standardize protocols per CLSI guidelines and validate with reference strains .
- Statistical Analysis : Apply ANOVA or non-parametric tests to compare datasets, ensuring n ≥3 replicates .
Q. What strategies optimize yield and scalability in synthesis?
- Catalyst Screening : Use 4Å molecular sieves or pyridine to enhance cyclization efficiency (yield improvement from 24% to 60%) .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during Schiff base formation .
Q. How to address challenges in analytical characterization of byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
